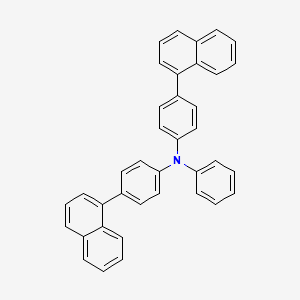![molecular formula C20H28O10 B15156452 2-(3-Phenylprop-2-enoxy)-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol](/img/structure/B15156452.png)
2-(3-Phenylprop-2-enoxy)-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rosavin is a phenylpropanoid glycoside found in the rhizomes of Rhodiola rosea L., a perennial herbaceous plant belonging to the Crassulaceae family. This compound is recognized for its adaptogenic properties, which help the body resist physical, chemical, and biological stressors. Rosavin is one of the primary active ingredients in Rhodiola rosea L., contributing to its medicinal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Rosavin can be synthesized through various chemical and biological methods. One common approach involves the use of macroporous adsorption resin to separate and purify rosavin from Rhodiola rosea L. extracts . This method enhances the extraction efficiency and reduces solvent usage compared to traditional methods.
Industrial Production Methods
For large-scale production, industrial methods focus on optimizing the extraction and purification processes. Techniques such as high-performance liquid chromatography (HPLC) and supercritical fluid extraction are employed to ensure high purity and yield of rosavin .
Análisis De Reacciones Químicas
Types of Reactions
Rosavin undergoes several types of chemical reactions, including:
Oxidation: Rosavin can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert rosavin into its reduced forms.
Substitution: Rosavin can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation of rosavin can yield various oxidized derivatives, while reduction can produce reduced forms of rosavin .
Aplicaciones Científicas De Investigación
Rosavin has a wide range of scientific research applications, including:
Chemistry: Rosavin is studied for its chemical properties and potential as a precursor for synthesizing other compounds.
Biology: In biological research, rosavin is investigated for its effects on cellular metabolism and stress response.
Medicine: Rosavin has shown promise in treating various medical conditions, including neurological, digestive, respiratory, and bone-related disorders.
Mecanismo De Acción
Rosavin exerts its effects through multiple molecular targets and pathways. It enhances the body’s response to environmental stress by modulating cellular metabolism and signaling pathways. Key molecular targets include:
Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB): Rosavin inhibits NF-κB signaling, reducing inflammation and oxidative stress.
Mitogen-activated protein kinase (MAPK) pathways: Rosavin modulates MAPK pathways, influencing cell growth, differentiation, and apoptosis.
Nuclear factor of activated T-cell cytoplasmic 1 (NFATc1): Rosavin inhibits NFATc1, affecting osteoclastogenesis and bone metabolism.
Comparación Con Compuestos Similares
Rosavin is often compared with other phenylpropanoid glycosides found in Rhodiola rosea L., such as rosarin and rosin. These compounds share similar chemical structures but differ in their specific functional groups and biological activities .
Rosarin: Similar to rosavin but with an arabinofuranose residue.
Rosin: The simplest glycoside in the family, formed by a single glucose transfer.
Salidroside: Another active compound in Rhodiola rosea L., known for its potent adaptogenic and antioxidant properties.
Rosavin stands out due to its unique combination of biological activities and its significant role in the adaptogenic effects of Rhodiola rosea L.
Propiedades
IUPAC Name |
2-(3-phenylprop-2-enoxy)-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O10/c21-12-9-28-19(17(25)14(12)22)29-10-13-15(23)16(24)18(26)20(30-13)27-8-4-7-11-5-2-1-3-6-11/h1-7,12-26H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINHYCZCUGCZAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC=CC3=CC=CC=C3)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-chloro-4-fluorobenzyl)-2-{[6-methyl-3-(3-methylbutyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15156437.png)
![N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B15156445.png)
![2-(dimethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1H-purin-9-ium-6-one](/img/structure/B15156448.png)

![1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B15156471.png)
![N-methyl-1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B15156483.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B15156491.png)


